molecular formula C34H42O19 B12428296 Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)

Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)

Cat. No.: B12428296
M. Wt: 754.7 g/mol
InChI Key: DASCYQMWLOATBI-IWBPDURUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fortunellin-6’'-beta-D-glucopyranoside typically involves the glycosylation of acacetin. The process includes the following steps:

Industrial Production Methods

Industrial production of Fortunellin-6’'-beta-D-glucopyranoside involves the extraction and isolation from natural sources, primarily the fruits of Fortunella japonica. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fortunellin-6’'-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fortunellin-6’'-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.

    Biology: Studied for its potential anti-inflammatory and antioxidant activities, which can be useful in understanding cellular mechanisms and pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of Fortunellin-6’'-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

    Apigenin-7-O-glucoside: Known for its anti-inflammatory and anticancer activities.

    Kaempferol-3-O-glucoside: Exhibits antioxidant and anti-inflammatory effects.

Uniqueness

Fortunellin-6’'-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and higher potency in certain applications compared to other similar flavonoid glycosides .

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C34H42O19/c1-12-23(38)26(41)30(45)33(48-12)53-31-28(43)25(40)21(11-47-32-29(44)27(42)24(39)20(10-35)51-32)52-34(31)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1

InChI Key

DASCYQMWLOATBI-IWBPDURUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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